1-(5-Methylpiperidin-3-yl)propan-1-one
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Overview
Description
1-(5-Methylpiperidin-3-yl)propan-1-one is an organic compound with the molecular formula C9H17NO. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a methyl group at the 5-position and a propanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylpiperidin-3-yl)propan-1-one can be synthesized through various methods. One common approach involves the alkylation of 5-methylpiperidine with a suitable propanone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine ring, followed by the addition of the propanone derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpiperidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(5-Methylpiperidin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects in treating neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methylpiperidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
1-(3-Methylpiperidin-3-yl)propan-1-one: Similar structure but with the methyl group at the 3-position.
1-(4-Ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one: Contains an ethylphenyl group instead of a methyl group.
Uniqueness: 1-(5-Methylpiperidin-3-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group on the piperidine ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(5-methylpiperidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CGXFWIKSBVFRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CNC1)C |
Origin of Product |
United States |
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